molecular formula C19H16N2O3S2 B2623721 4-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 896359-18-5

4-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2623721
CAS No.: 896359-18-5
M. Wt: 384.47
InChI Key: OXZKVZHTAJANBP-VXPUYCOJSA-N
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Description

The compound 4-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived sulfonamide featuring a propargyl (prop-2-yn-1-yl) substituent and a methanesulfonyl group. Structural confirmation of such compounds typically relies on spectroscopic methods (IR, NMR, MS) and elemental analysis, as demonstrated for analogous derivatives .

Properties

IUPAC Name

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-4-11-21-16-10-5-13(2)12-17(16)25-19(21)20-18(22)14-6-8-15(9-7-14)26(3,23)24/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZKVZHTAJANBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole core.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole core with propargyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Benzamide Moiety: The benzamide group can be introduced by reacting the intermediate with benzoyl chloride in the presence of a base.

    Addition of the Methanesulfonyl Group: Finally, the methanesulfonyl group is introduced by reacting the compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which can reduce the benzamide moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium azide or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Azides, halogenated derivatives.

Scientific Research Applications

4-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, particularly in the inhibition of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition or allosteric modulation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Core Structure Substituents Synthetic Route Key Spectral Features
4-Methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (Target) Benzothiazole + sulfonamide - Methanesulfonyl (electron-withdrawing)
- Propargyl (prop-2-yn-1-yl)
Likely derived from hydrazide precursors via condensation and cyclization Expected IR: νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹); NMR: Z-configuration confirmation
4-(Diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Benzothiazole + sulfonamide - Diethylsulfamoyl (bulkier, lipophilic)
- Ethoxy (electron-donating)
Similar hydrazide condensation, with S-alkylation steps IR: νC=O (1663–1682 cm⁻¹) absent post-cyclization; NMR: Ethoxy δ~1.3 ppm (CH₃)
4-[Bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole + sulfonamide - Bis(allyl)sulfamoyl (polyfunctional)
- Methoxy (electron-donating)
Alkylation of triazole-thione intermediates with α-halogenated ketones IR: νC=S (1243–1258 cm⁻¹); allyl protons δ~5.1–5.8 ppm (NMR)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole + sulfonyl - Aryl sulfonyl (X = H, Cl, Br)
- Difluorophenyl
Hydrazinecarbothioamide cyclization under basic conditions IR: νNH (3150–3319 cm⁻¹); tautomerism confirmed by absence of νS-H (~2500 cm⁻¹)

Key Insights:

Substituent Effects: Methanesulfonyl (target) vs. Diethylsulfamoyl increases lipophilicity, which may improve membrane permeability but reduce solubility. Propargyl (target) vs. Allyl/Ethoxy : Propargyl enables copper-catalyzed azide-alkyne cycloaddition (click chemistry), a strategic advantage for bioconjugation. Allyl groups may participate in thiol-ene reactions, while ethoxy contributes to hydrogen-bonding capacity.

Synthetic Pathways :

  • The target compound likely follows a route analogous to , involving hydrazide intermediates and cyclization. Triazole derivatives require additional steps (e.g., NaOH-mediated tautomerization), whereas benzothiazoles may prioritize direct alkylation.

Spectral Characterization :

  • IR spectra confirm tautomeric forms (e.g., absence of νS-H in thiones ).
  • NMR distinguishes Z/E isomers via coupling patterns and substituent-induced shifts (e.g., propargyl protons δ~2.0–3.0 ppm).

Biological Activity

4-Methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound notable for its unique structure that includes a benzothiazole core, a methanesulfonyl group, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential therapeutic effects:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Anticancer Activity

Several studies have reported the anticancer potential of benzothiazole derivatives. The compound may exert its effects by inhibiting key enzymes involved in cell proliferation and survival pathways. For instance, it could act as an inhibitor of specific kinases or other proteins crucial for cancer cell growth .

Table 1: Summary of Biological Activities

Activity TypePotential EffectsMechanism of Action
AntimicrobialEffective against bacteria and fungiDisruption of cell wall synthesis
AnticancerInhibition of cancer cell growthInhibition of kinase activity
Anti-inflammatoryReduction in inflammationModulation of inflammatory pathways

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may act through competitive inhibition or allosteric modulation of enzymes involved in critical cellular processes such as metabolism and proliferation .

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound in various biological settings:

  • Study on Antimicrobial Activity : A recent study demonstrated that similar benzothiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .
  • Anticancer Research : In vitro studies on cancer cell lines have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways.

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